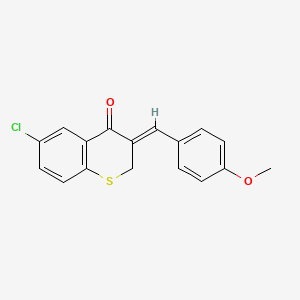
(Z)-2,3-Dihydro-6-chloro-3-((4-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2,3-Dihydro-6-chloro-3-((4-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one is a synthetic organic compound belonging to the class of benzothiopyran derivatives. This compound is characterized by its unique structure, which includes a chloro-substituted benzothiopyran ring system with a methoxyphenyl methylene group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,3-Dihydro-6-chloro-3-((4-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one typically involves the condensation of 6-chloro-4H-1-benzothiopyran-4-one with 4-methoxybenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is refluxed to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-2,3-Dihydro-6-chloro-3-((4-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the chloro or methoxy groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve the use of halogenating agents or nucleophiles under appropriate conditions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiopyran derivatives. These products can exhibit different biological activities and properties, making them valuable for further research .
Applications De Recherche Scientifique
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and heterocycles.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and inflammation due to its bioactive properties.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of (Z)-2,3-Dihydro-6-chloro-3-((4-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation and inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (Z)-2,3-Dihydro-6-chloro-3-((4-methoxyphenyl)methylene)-4H-1-benzothiopyran-4-one include:
- 2-((4-Methoxyphenyl)methylene)-1-benzothiopyran-4-one
- 6-Chloro-3-((4-methoxyphenyl)methylene)-2,3-dihydro-4H-1-benzothiopyran-4-one
- 4-((4-Methoxyphenyl)methylene)-2,3-dihydro-6-chloro-1-benzothiopyran-4-one .
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the chloro and methoxy substituents, which contribute to its distinct biological activities and chemical reactivity. These features make it a valuable compound for further research and development in various scientific fields .
Propriétés
Numéro CAS |
130689-08-6 |
|---|---|
Formule moléculaire |
C17H13ClO2S |
Poids moléculaire |
316.8 g/mol |
Nom IUPAC |
(3Z)-6-chloro-3-[(4-methoxyphenyl)methylidene]thiochromen-4-one |
InChI |
InChI=1S/C17H13ClO2S/c1-20-14-5-2-11(3-6-14)8-12-10-21-16-7-4-13(18)9-15(16)17(12)19/h2-9H,10H2,1H3/b12-8+ |
Clé InChI |
RKMNNFIJXFVDEZ-XYOKQWHBSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C/2\CSC3=C(C2=O)C=C(C=C3)Cl |
SMILES canonique |
COC1=CC=C(C=C1)C=C2CSC3=C(C2=O)C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



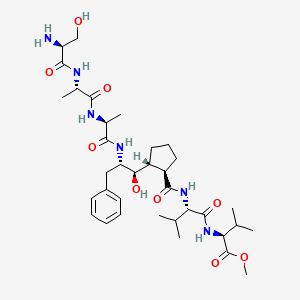
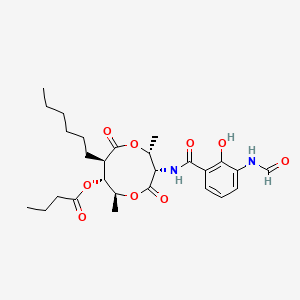
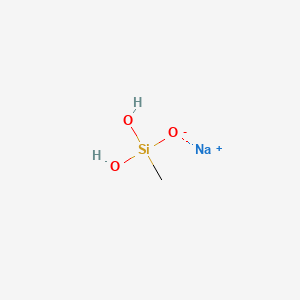
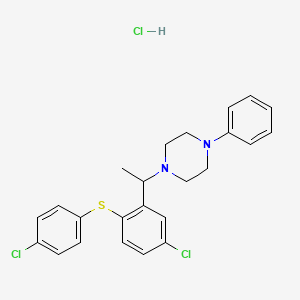

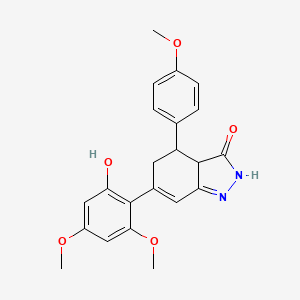
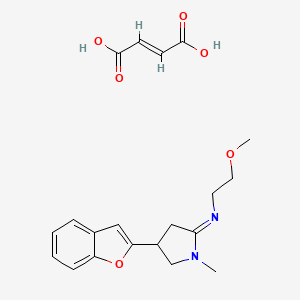
![[(4S,6S,7R,8S)-7-methoxy-12-methyl-10,13-dioxo-11-(oxolan-2-ylmethylamino)-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B12750212.png)

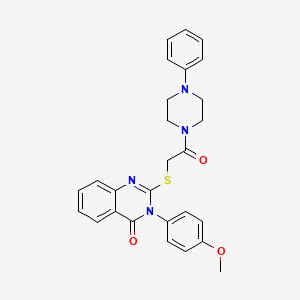

![27-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.017,25.018,23.026,30]triaconta-1(28),2,4,6,8,12(29),13,15(30),18,20,22,24,26-tridecaene-11,16-dione](/img/structure/B12750240.png)

